molecular formula C19H21N5O3S B10913901 Methyl 6-ethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-ethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10913901
M. Wt: 399.5 g/mol
InChI Key: BNKNJIRJQGAWQJ-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of triazole, pyrimidine, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with the benzothiophene derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol and methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Methyl 6-ethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

Methyl 6-ethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 6-ethyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H21N5O3S/c1-4-11-5-6-12-14(8-11)28-17(15(12)18(26)27-3)23-16(25)13-7-10(2)22-19-20-9-21-24(13)19/h7,9,11H,4-6,8H2,1-3H3,(H,23,25)

InChI Key

BNKNJIRJQGAWQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=NC=NN34)C

Origin of Product

United States

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